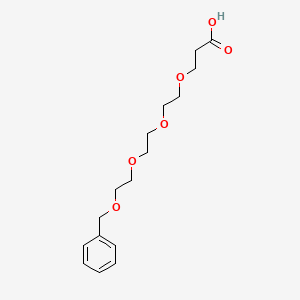
Benzyl-PEG4-acid
説明
Benzyl-PEG4-acid is a compound with the molecular formula C16H24O6 . It is a PEG linker containing a benzyl protecting group and a carboxylic acid group . The benzyl group is an alcohol protecting group and can be removed via hydrogenolysis . The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Molecular Structure Analysis
The molecular structure of Benzyl-PEG4-acid consists of a benzyl group, a PEG4 chain, and a carboxylic acid group . The InChI string for Benzyl-PEG4-acid isInChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) . Physical And Chemical Properties Analysis
Benzyl-PEG4-acid has a molecular weight of 312.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 14 . The exact mass of Benzyl-PEG4-acid is 312.15728848 g/mol .科学的研究の応用
Benzyl-PEG4-acid is a type of polyethylene glycol (PEG) derivative . PEGs and their derivatives have a rapidly expanding range of chemical, biomedical, and industrial applications due to their low cost and useful properties . These properties include solubility in aqueous and organic solvents, metal complexing ability, biological compatibility, and ease of chemical modification .
-
- Application : Synthesis of other compounds .
- Method : Various routes for the preparation of PEG derivatives are described, including nucleophilic displacements with the alkoxide of PEG, nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, reductive amination of PEG-aldehyde, reductive amination of PEG-amine, and nucleophilic displacements on the s -triazine derivative prepared from s-triazine trichloride (cyanuric chloride) and PEG .
- Results : The synthesis of several PEG intermediates and their conversion into a range of derivatives .
-
- Application : Drug delivery .
- Method : The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
- Results : Improved drug delivery due to increased solubility and stability .
-
- Application : Benzyl-PEG4-acid can be used as a linker in the synthesis of bioconjugates .
- Method : The benzyl group serves as a protecting group that can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
- Results : The resulting bioconjugates can have various applications in biological research and drug development .
-
- Application : Benzyl-PEG4-acid can be used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .
- Method : PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker increases solubility and improves the pharmacokinetic properties .
- Results : PROTACs have shown promise in the targeted degradation of disease-causing proteins .
-
- Application : Benzyl-PEG4-acid can be used as a spacer in the synthesis of peptide-PEG conjugates .
- Method : The benzyl group serves as a protecting group that can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
- Results : The resulting peptide-PEG conjugates can have various applications in biological research and drug development .
-
- Application : Benzyl-PEG4-acid can be used in the synthesis of hydrogels .
- Method : The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond. This reaction can be used to crosslink PEG molecules and form a hydrogel .
- Results : The resulting hydrogels can have various applications in tissue engineering and drug delivery .
特性
IUPAC Name |
3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPTVPWFDQWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246087 | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-PEG4-acid | |
CAS RN |
127457-64-1 | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127457-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



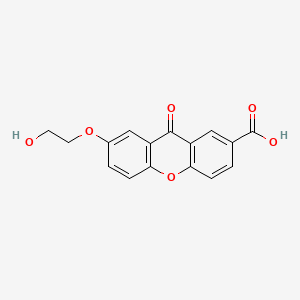
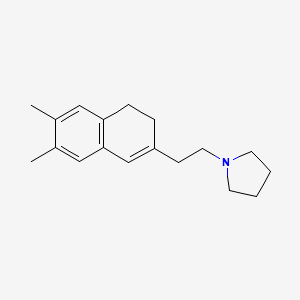
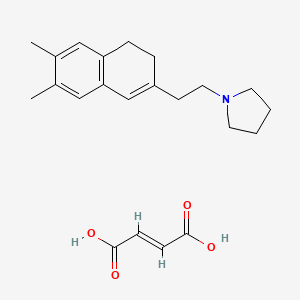
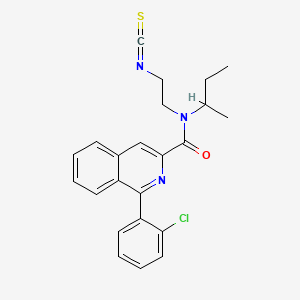
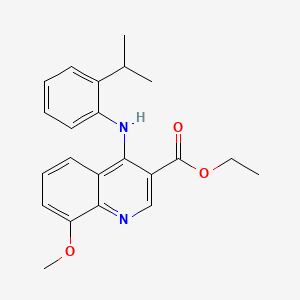
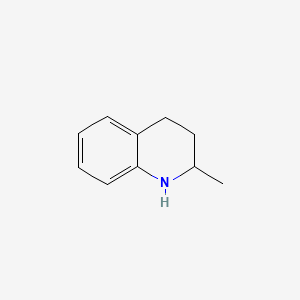
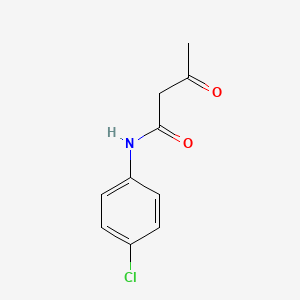
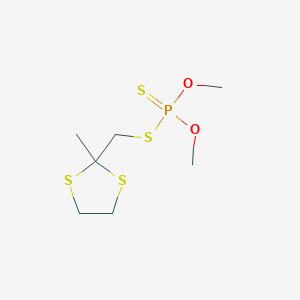
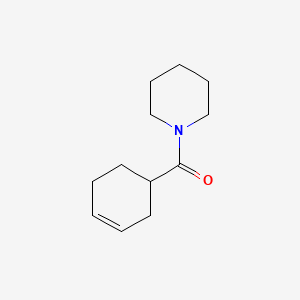
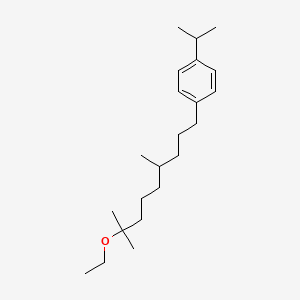
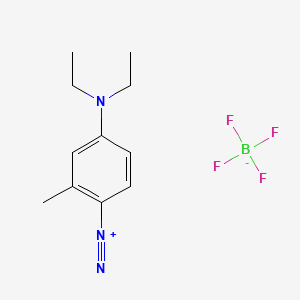
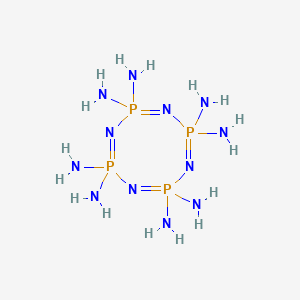
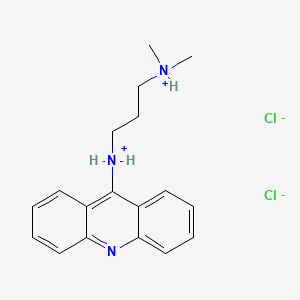
![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)